Chlorhydrate d'éthyl 2-(benzylamino)acétate

Vue d'ensemble

Description

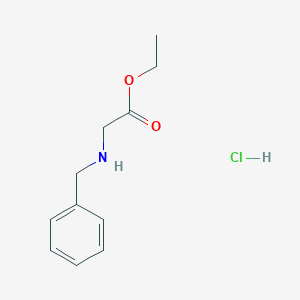

Ethyl 2-(benzylamino)acetate Hydrochloride: is an organic compound with the molecular formula C11H16ClNO2 It is a derivative of glycine and is commonly used in various scientific research applications

Applications De Recherche Scientifique

Ethyl 2-(benzylamino)acetate Hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various fine chemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

Ethyl 2-(benzylamino)acetate Hydrochloride, also known as N-Benzylglycine ethyl ester hydrochloride, is primarily a derivative of the amino acid Glycine . Glycine is an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina .

Mode of Action

As a glycine derivative, it may influence the secretion of anabolic hormones . Anabolic hormones are responsible for the synthesis of complex molecules in the body, promoting growth and building up body tissues .

Biochemical Pathways

The compound is involved in the biochemical pathways influenced by glycine and its derivatives. These pathways include the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . The compound may also prevent exercise-induced muscle damage .

Result of Action

The compound’s action results in the secretion of anabolic hormones, which can lead to increased muscle mass and improved physical performance . It may also enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylamino)acetate Hydrochloride typically involves the following steps:

-

Formation of Ethyl 2-(benzylamino)acetate: : This can be achieved by reacting benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of Ethyl 2-(benzylamino)acetate.

[ \text{C6H5CH2NH2 + ClCH2CO2C2H5 → C6H5CH2NHCH2CO2C2H5 + HCl} ]

-

Conversion to Hydrochloride Salt: : The free base form of Ethyl 2-(benzylamino)acetate is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound is in a more stable and crystalline form, suitable for storage and further use.

[ \text{C6H5CH2NHCH2CO2C2H5 + HCl → C6H5CH2NHCH2CO2C2H5·HCl} ]

Industrial Production Methods

Industrial production of Ethyl 2-(benzylamino)acetate Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(benzylamino)acetate Hydrochloride can undergo various chemical reactions, including:

-

Hydrolysis: : The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

[ \text{C6H5CH2NHCH2CO2C2H5 + H2O → C6H5CH2NHCH2COOH + C2H5OH} ]

-

Substitution Reactions: : The benzylamino group can participate in substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.

-

Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

Substitution: Various electrophiles can be used depending on the desired substitution.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Hydrolysis: Benzylglycine and ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Benzylamine derivatives.

Reduction: Reduced forms of the benzyl group.

Comparaison Avec Des Composés Similaires

Ethyl 2-(benzylamino)acetate Hydrochloride can be compared with other similar compounds such as:

N-Benzylglycine Ethyl Ester: Similar structure but without the hydrochloride salt form.

Ethyl Glycinate Hydrochloride: Lacks the benzyl group, making it less hydrophobic.

Benzylamine Derivatives: Various derivatives with different substituents on the benzyl group.

Uniqueness

The presence of both the benzylamino and ester groups in Ethyl 2-(benzylamino)acetate Hydrochloride makes it a versatile compound with unique properties, suitable for a wide range of applications in research and industry.

Activité Biologique

Ethyl 2-(benzylamino)acetate hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(benzylamino)acetate hydrochloride has the molecular formula and is categorized as an amino acid derivative. The presence of the benzylamino group enhances its reactivity and potential biological activity. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical development.

Biological Activities

Research indicates that Ethyl 2-(benzylamino)acetate hydrochloride exhibits several notable biological activities:

- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Analgesic Properties : The compound has been investigated for its analgesic effects, indicating its potential in pain management therapies.

- Neurotransmitter Modulation : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting that Ethyl 2-(benzylamino)acetate hydrochloride may also influence pathways associated with neurological disorders.

The exact mechanism of action of Ethyl 2-(benzylamino)acetate hydrochloride remains to be fully elucidated. However, preliminary studies indicate interactions with neurotransmitter receptors, which may influence pain and inflammation pathways. Further research is required to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Ethyl 2-(benzylamino)acetate hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 2-(benzylamino)acetate hydrochloride | Contains a methyl group instead of ethyl | May exhibit different solubility and reactivity profiles |

| Ethyl 2-(phenethylamino)acetate hydrochloride | Contains a phenethyl group | Potentially different biological activity due to structural variation |

| Benzyl acetate | Lacks amino functionality | Primarily used as a flavoring agent; does not possess biological activity like Ethyl 2-(benzylamino)acetate hydrochloride |

Ethyl 2-(benzylamino)acetate hydrochloride stands out due to its amino group, which enhances its reactivity and potential biological activity compared to similar compounds lacking this feature.

Case Studies and Research Findings

Several studies have highlighted the biological effects of Ethyl 2-(benzylamino)acetate hydrochloride:

- In Vivo Efficacy : In animal models, compounds similar to Ethyl 2-(benzylamino)acetate hydrochloride have demonstrated efficacy in reducing inflammation and pain responses. For instance, systemic administration of related compounds has shown significant reductions in inflammatory markers in diabetic models .

- Pharmacokinetics : Research into the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, suggesting that Ethyl 2-(benzylamino)acetate hydrochloride may also exhibit similar profiles, allowing it to effectively reach target tissues such as the nervous system .

- Safety Profile : Initial safety assessments indicate that compounds within this chemical class do not exhibit significant toxicity at therapeutic doses, supporting their potential use in clinical settings .

Propriétés

IUPAC Name |

ethyl 2-(benzylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCCGXGBRHRRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369214 | |

| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-42-9 | |

| Record name | 6344-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.